molecular formula C22H12Br2O5 B11669167 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-bromobenzoate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-bromobenzoate

Cat. No.: B11669167
M. Wt: 516.1 g/mol
InChI Key: ARMJYEIZENHDRO-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-bromobenzoate is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of bromine atoms and a chromenone core, which is a fused ring system containing both benzene and pyrone rings. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of salicylaldehyde with an appropriate brominated phenol under basic conditions to form the chromenone structure. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The chromenone core can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of quinone derivatives.

    Reduction Reactions: Formation of dihydro derivatives.

Scientific Research Applications

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and chromenone core allow it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 4-(2-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl)phenyl 2-bromobenzoate
  • 4-(2-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl)phenyl 4-bromobenzoate

Uniqueness

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-bromobenzoate is unique due to its specific substitution pattern and the presence of both bromine atoms and a chromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H12Br2O5

Molecular Weight

516.1 g/mol

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] 3-bromobenzoate

InChI

InChI=1S/C22H12Br2O5/c23-14-5-3-4-13(10-14)22(26)28-15-8-9-16-19(11-15)27-12-20(21(16)25)29-18-7-2-1-6-17(18)24/h1-12H

InChI Key

ARMJYEIZENHDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)Br)Br

Origin of Product

United States

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